(S)-2-(Acetylthio)-4-methylpentanoic acid
Overview
Description
(S)-2-(Acetylthio)-4-methylpentanoic acid is a chiral compound with a sulfur-containing functional group. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Acetylthio)-4-methylpentanoic acid typically involves the acetylation of a thiol group attached to a chiral carbon center. One common method includes the reaction of (S)-4-methyl-2-pentanol with thioacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound in high purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Acetylthio)-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
(S)-2-(Acetylthio)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(Acetylthio)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Glutathione: A tripeptide with a thiol group, known for its antioxidant properties.
S-Acetyl Glutathione: A modified form of L-Glutathione with an acetyl group attached to the sulfur atom, enhancing its stability and bioavailability.
Meldrum’s Acid: Known for its applications in the synthesis of natural products and analogs.
Uniqueness
(S)-2-(Acetylthio)-4-methylpentanoic acid is unique due to its chiral center and the presence of both an acetyl and a thiol group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(2S)-2-acetylsulfanyl-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-5(2)4-7(8(10)11)12-6(3)9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFQRXOFTJJNEV-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)SC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)SC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561079 | |
Record name | (2S)-2-(Acetylsulfanyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122999-39-7 | |
Record name | (2S)-2-(Acetylsulfanyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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